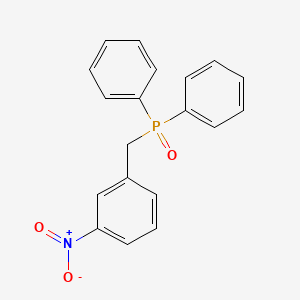(3-nitrobenzyl)(diphenyl)phosphine oxide
CAS No.:
Cat. No.: VC11372700
Molecular Formula: C19H16NO3P
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H16NO3P |
|---|---|
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | 1-(diphenylphosphorylmethyl)-3-nitrobenzene |
| Standard InChI | InChI=1S/C19H16NO3P/c21-20(22)17-9-7-8-16(14-17)15-24(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2 |
| Standard InChI Key | DEFCFNBAPUCGGI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
(3-Nitrobenzyl)(diphenyl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to a 3-nitrobenzyl group and two phenyl groups. Its molecular formula is C₁₉H₁₆NO₃P, with a molecular weight of 349.3 g/mol . The nitro group at the benzyl moiety’s meta position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Crystallographic and Stereochemical Properties
X-ray diffraction studies of analogous tris(3-nitrophenyl)phosphine oxide reveal a trigonal pyramidal geometry around phosphorus, with P–O bond lengths averaging 1.48 Å . While no direct crystal data exists for (3-nitrobenzyl)(diphenyl)phosphine oxide, computational modeling predicts similar bond angles (∠O–P–C ≈ 109.5°) and torsional flexibility in the benzyl group .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₆NO₃P | |
| Molecular weight | 349.3 g/mol | |
| Predicted solubility | Low in water; high in DMSO | |
| Thermal stability | Decomposes above 250°C |
Synthesis and Optimization Strategies
The synthesis of (3-nitrobenzyl)(diphenyl)phosphine oxide can be inferred from methods used for structurally related phosphine oxides. A two-step approach is most viable:
Step 1: Nucleophilic Addition
Diphenylphosphine chloride reacts with 3-nitrobenzaldehyde in an aprotic solvent (e.g., chlorobenzene) under inert conditions. This forms the intermediate (3-nitrobenzyl)diphenylphosphine .
Step 2: Oxidation to Phosphine Oxide
The intermediate is oxidized using hydrogen peroxide (30% w/w) in the presence of a tungsten-based catalyst (e.g., tungstic anhydride) and a phase-transfer agent (e.g., tetrabutylammonium bromide) . This step achieves yields >85% with purity ≥99% after crystallization.
Critical Process Parameters:
-
Temperature: 5–10°C during aldehyde addition to minimize side reactions .
-
pH Control: Maintain pH 2–3 using NaOH to stabilize the phosphine intermediate .
-
Catalyst Loading: 5–10 wt% tungstate relative to substrate .
Functional Applications in Materials Science
Photoinitiation in Polymer Chemistry
(3-Nitrobenzyl)(diphenyl)phosphine oxide absorbs UV light at 280–320 nm, generating free radicals that initiate polymerization in acrylate resins . Compared to conventional initiators like TPO (2,4,6-trimethylbenzoyl-diphenylphosphine oxide), its nitro group enhances stability under aerobic conditions, reducing oxygen inhibition .
Coordination Chemistry and Catalysis
The phosphoryl oxygen acts as a weak Lewis base, forming complexes with transition metals (e.g., Pd, Cu). Such complexes show promise in cross-coupling reactions, though catalytic activity remains under investigation .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume